molecular formula C19H16ClN5O2 B2818980 3-(2-chlorobenzyl)-6-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326853-40-0

3-(2-chlorobenzyl)-6-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2818980
CAS No.: 1326853-40-0
M. Wt: 381.82
InChI Key: CTASQYVZDMJZBO-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorobenzyl)-6-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused bicyclic core comprising a triazole and pyrimidinone ring. This scaffold is chemically versatile, with substituents at the 3- and 6-positions significantly influencing physicochemical and pharmacological properties. The target compound features 2-chlorobenzyl (electron-withdrawing) and 3-methoxybenzyl (electron-donating) groups, which modulate electronic, steric, and solubility profiles.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-27-15-7-4-5-13(9-15)10-24-12-21-18-17(19(24)26)22-23-25(18)11-14-6-2-3-8-16(14)20/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTASQYVZDMJZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often formed through a condensation reaction involving amidines and β-dicarbonyl compounds.

    Substitution Reactions: The chlorobenzyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions, typically using appropriate benzyl halides and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can disrupt key signaling pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs, their substituents, molecular properties, and reported activities:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Features & Activities References
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-... C₁₈H₁₂ClF₂N₅O 387.774 High lipophilicity due to fluorine substituents; no bioactivity reported
3-(3-Chlorobenzyl)-6-(oxadiazolylmethyl)-... Not specified Not specified Oxadiazole group enhances π-π interactions; no bioactivity reported
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-... Not specified Not specified Coplanar triazolopyrimidinone core; dihedral angles influence conformation
3-(4-Chlorobenzyl)-... Not specified Not specified High purity (95+%); structural simplicity
3-Benzyl-5-cyclohexylamino-6-phenyl-... C₂₃H₂₄N₆O 400.48 Monoclinic crystal structure (P21/n space group); chair conformation of cyclohexyl
Triazolopyrimidine derivatives (Compounds 2,3,9,10) Variable Variable Anticancer activity against MCF-7 and A549 cells; comparable to doxorubicin
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Enhance stability and lipophilicity but may reduce solubility. For example, the difluorobenzyl group in increases molecular weight and hydrophobicity compared to the target compound’s methoxy group. The 3-methoxybenzyl group in the target compound likely offers better aqueous solubility than fluorine or chlorine analogs. Bulkier Substituents (e.g., oxadiazole, cyclohexyl): May hinder membrane permeability but enhance target specificity. The oxadiazole group in could improve binding to aromatic residues in enzymes.

Structural Conformation: The triazolopyrimidinone core is consistently coplanar across analogs (e.g., ), suggesting strong conjugation and rigidity. This feature is critical for maintaining binding interactions in biological targets. Dihedral angles between substituents and the core (e.g., 87.74° in ) influence three-dimensional orientation and steric interactions.

Crystallinity and Formulation: Analogs like exhibit monoclinic crystal structures, which could inform formulation strategies for the target compound.

Pharmacological Comparisons

  • Anticancer Activity : Triazolopyrimidine derivatives in demonstrated potent activity against breast (MCF-7) and lung (A549) cancer cells, with Compounds 2, 3, 9, and 10 outperforming doxorubicin. The target compound’s chloro and methoxy groups may similarly enhance DNA intercalation or kinase inhibition.
  • Glycoside Derivatives : Nucleoside analogs in showed improved cellular uptake, suggesting that functionalization (e.g., with sugar moieties) could enhance the target compound’s bioavailability.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this triazolopyrimidine derivative?

The synthesis typically involves multi-step reactions, including cyclization and substitution. For example:

  • Triazolopyrimidine core formation : Cycloaddition or condensation reactions under acidic or basic conditions (e.g., using sodium acetate in acetic anhydride) to assemble the fused triazole-pyrimidine ring system .
  • Substituent introduction : Alkylation or nucleophilic substitution to attach the 2-chlorobenzyl and 3-methoxybenzyl groups. Solvent choice (e.g., DMF or DMSO) and temperature control (60–100°C) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic and analytical methods are most effective for structural characterization?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and regioselectivity (e.g., distinguishing between N1 and N3 alkylation) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns indicative of the triazolopyrimidine core .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm regiochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents or dust .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 3-methoxybenzyl group?

  • Catalyst screening : Test bases like K2_2CO3_3 or Cs2_2CO3_3 in polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12–24 hours conventional) while maintaining yields >80% .
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity?

  • Electron-withdrawing groups (e.g., Cl) : Increase binding affinity to hydrophobic enzyme pockets (e.g., kinases) by enhancing π-π stacking .
  • Methoxy groups : Improve solubility via hydrogen bonding but may reduce membrane permeability. Compare logP values (experimental vs. computational) to balance bioavailability .
  • SAR tables :
SubstituentTarget Binding Affinity (IC50_{50})Solubility (mg/mL)
2-Cl0.12 µM0.05
3-OCH3_30.45 µM0.18

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., staurosporine) to normalize results .
  • Metabolic stability testing : Incubate with liver microsomes to identify if discrepancies arise from rapid degradation in certain models .
  • Dose-response curves : Generate EC50_{50}/IC50_{50} values across ≥3 independent replicates to assess reproducibility .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets in kinases (PDB: 1ATP). Focus on van der Waals interactions with chlorobenzyl groups .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
  • QSAR models : Train on datasets with >50 analogs to correlate substituent electronegativity with inhibitory potency (R2^2 > 0.7) .

Methodological Notes

  • Contradictory synthesis data : If a reported method yields <50%, verify reagent purity (e.g., HPLC-grade solvents) or consider alternative protecting groups for sensitive intermediates .
  • Unreliable spectral assignments : Cross-validate NMR peaks with 2D experiments (COSY, HSQC) to confirm connectivity in complex regions (e.g., triazole-protons) .
  • Biological assay variability : Include internal standards (e.g., β-actin in Western blots) and validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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